molecular formula C13H19NO3 B1371709 4-(1-Piperidinylmethyl)benzoic acid hydrate CAS No. 1184978-48-0

4-(1-Piperidinylmethyl)benzoic acid hydrate

Cat. No. B1371709
M. Wt: 237.29 g/mol
InChI Key: SMFLWNMZJWPIBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-(1-Piperidinylmethyl)benzoic acid hydrate” is 1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(1-Piperidinylmethyl)benzoic acid hydrate” is a solid at room temperature . The product should be stored at room temperature .

Scientific Research Applications

  • Metabolism in Antidepressants :

    • "4-(1-Piperidinylmethyl)benzoic acid hydrate" is a key intermediate in the metabolism of the antidepressant Lu AA21004. It is transformed into various metabolites through cytochrome P450 and other enzymes (Hvenegaard et al., 2012).
  • Natural Product Synthesis :

    • The compound is also related to the synthesis of prenylated benzoic acid derivatives in plants like Piper kelleyi, which exhibit significant anti-herbivore activities (Jeffrey et al., 2014).
  • Co-crystallisation Studies :

    • Research involving co-crystallisation of benzoic acid derivatives with N-containing bases like piperazine highlights the compound's relevance in crystal engineering and the study of polymorphism (Skovsgaard & Bond, 2009).
  • Molecular Structure Analysis :

    • The study of a three-component complex involving piperidine-ethanol, p-hydroxybenzoic acid, and water, which includes similar structural components, provides insights into hydrogen-bonded interactions important in molecular chemistry (Dega-Szafran et al., 2017).
  • Synthesis of Hybrid Compounds :

    • The compound is involved in the synthesis of hybrid systems containing pharmacophoric fragments, indicating its significance in the development of new pharmaceutical agents (Ivanova et al., 2019).
  • Crystal Structure Study :

    • Research on the crystal structure of similar benzoic acid derivatives provides valuable data for understanding molecular interactions and the formation of crystalline materials (Faizi et al., 2016).
  • Redox-Neutral Transformations :

    • The compound's derivatives are used in redox-neutral transformations, a process important in organic synthesis and pharmaceutical development (Platonova & Seidel, 2015).
  • Photophysical Properties :

    • Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, like the compound , reveal important insights into their photophysical properties, which have applications in material science (Sivakumar et al., 2011).
  • Herbicidal Activity Studies :

    • Research on aryl-formyl piperidinone HPPD inhibitors, which include benzoic acid components, provides information on their herbicidal activity, highlighting the compound's potential agricultural applications (Fu et al., 2021).
  • Azo-Benzoic Acids Study :

    • The synthesis and characterization of azo-benzoic acids, which relate to the compound's structure, offer insights into their properties and potential applications in dye and pigment industries (Baul et al., 2009).

properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLWNMZJWPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Piperidinylmethyl)benzoic acid hydrate

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